molecular formula C18H22N4O4S B2605929 1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-2-{5-[(3-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}ethan-1-one CAS No. 1286722-01-7

1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-2-{5-[(3-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}ethan-1-one

Cat. No.: B2605929
CAS No.: 1286722-01-7
M. Wt: 390.46
InChI Key: ULGVHUUGGQTLPA-UHFFFAOYSA-N
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Description

1-{1,4-Dioxa-8-azaspiro[45]decan-8-yl}-2-{5-[(3-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}ethan-1-one is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-2-{5-[(3-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}ethan-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}-2-{5-[(3-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}ethan-1-one can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl and thiadiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}-2-{5-[(3-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}ethan-1-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.

    Material Science: Use in the synthesis of novel polymers and materials with specific properties.

    Biological Studies: Investigation of its biological activity, including potential antimicrobial and anticancer properties.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-2-{5-[(3-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}ethan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes.

    Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}-2-{5-[(3-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}ethan-1-one is unique due to its combination of a spirocyclic core, a methoxyphenyl group, and a thiadiazole ring. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

IUPAC Name

1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-[5-(3-methoxyanilino)-1,3,4-thiadiazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-24-14-4-2-3-13(11-14)19-17-21-20-15(27-17)12-16(23)22-7-5-18(6-8-22)25-9-10-26-18/h2-4,11H,5-10,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGVHUUGGQTLPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NN=C(S2)CC(=O)N3CCC4(CC3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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